Hept-6-ene-1,2-diol
Description
Hept-6-ene-1,2-diol is an organic compound with the molecular formula C7H14O2 It is characterized by the presence of a double bond at the sixth carbon and hydroxyl groups at the first and second carbons
Properties
CAS No. |
674776-23-9 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
hept-6-ene-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h2,7-9H,1,3-6H2 |
InChI Key |
MMKZGAYMWPTUJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-6-ene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-6-ene. This method typically uses borane (BH3) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Hept-6-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form heptane-1,2-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products:
Oxidation: Hept-6-ene-1,2-dione.
Reduction: Heptane-1,2-diol.
Substitution: Hept-6-ene-1,2-dichloride.
Scientific Research Applications
Medicinal Chemistry
Hept-6-ene-1,2-diol has been investigated for its role as a precursor in the synthesis of biologically active compounds. Its derivatives have shown potential as inhibitors in various biological pathways.
Case Study: Inhibition of DDAH-1
Research has demonstrated that certain derivatives of this compound exhibit inhibitory effects on the enzyme dimethylarginine dimethylaminohydrolase (DDAH-1). This enzyme is crucial in regulating nitric oxide levels in the body, which has implications for cardiovascular health and other physiological processes. A study highlighted that a derivative of this compound showed a 13-fold greater inhibitory potential compared to known inhibitors, indicating its promise in therapeutic applications for conditions like hypertension and kidney disease .
Synthesis of Complex Molecules
This compound serves as a valuable intermediate in the synthesis of various complex organic molecules. Its ability to undergo further chemical transformations makes it suitable for creating diverse chemical entities.
Chemoenzymatic Synthesis
A notable application involves the chemoenzymatic synthesis of stereomers of hept-6-ene-2,5-diol from sulcatol. These stereomers have been identified as useful chiral intermediates for synthesizing natural products such as decarestrictine L and pyrenophorol . This approach not only enhances the efficiency of synthesis but also improves the yield of desired stereoisomers.
Material Science Applications
While less explored, there is potential for this compound to be utilized in material science, particularly in developing new polymers or coatings due to its functional hydroxyl groups. These groups can facilitate cross-linking reactions or serve as reactive sites for further modifications.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of hept-6-ene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond can participate in addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Hept-6-ene-1,2-diol can be compared with other similar compounds such as:
Heptane-1,2-diol: Lacks the double bond, making it less reactive in certain types of reactions.
Hept-6-ene-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.
Hex-5-ene-1,2-diol: Similar structure but with one less carbon, affecting its physical and chemical properties.
This compound stands out due to its combination of a double bond and two hydroxyl groups, providing unique reactivity and versatility in various applications.
Biological Activity
Hept-6-ene-1,2-diol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to support the survival of dopamine neurons in vitro and in vivo. For instance, in experiments involving MPTP-induced toxicity models, this compound demonstrated a significant protective effect on dopamine neurons, increasing their survival rate compared to control groups .
Antioxidant Activity
This compound exhibits antioxidant properties that are crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been linked to its potential therapeutic applications in neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Modulation of Neurotransmitter Systems : this compound may influence neurotransmitter levels, particularly dopamine, thereby exerting neuroprotective effects.
- Inhibition of Apoptotic Pathways : The compound may inhibit pathways leading to cell death in neuronal tissues, thereby promoting cell survival under stress conditions .
- Antioxidative Mechanisms : By reducing oxidative stress through free radical scavenging, this compound can protect cellular components from damage.
In Vitro Studies
A study conducted on cultured dopamine neurons treated with MPP+ (a neurotoxin) indicated that this compound significantly increased the number of surviving neurons. At a concentration of 1 nM, it resulted in a 2.4-fold increase in TH-positive neurons compared to untreated controls .
In Vivo Studies
In animal models subjected to neurotoxic agents like MPTP and haloperidol, administration of this compound led to observable improvements in motor function and reduced neurodegeneration markers .
Comparative Analysis with Other Compounds
| Compound | Biological Activity | Effective Dose (mg/kg) | Study Reference |
|---|---|---|---|
| This compound | Neuroprotective & Antioxidant | 1 | |
| PA96 | Neuroprotective | 1 | |
| Prottremine | Antiparkinsonian | 20 |
Safety and Toxicity
While this compound shows promise in various biological activities, safety assessments are crucial for its potential therapeutic use. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary for clinical applications .
Q & A
Q. What experimental methodologies are recommended for synthesizing Hept-6-ene-1,2-diol in laboratory settings?
Synthesis of this compound can be approached via epoxide ring-opening or dihydroxylation of hept-6-ene. For dihydroxylation, use Sharpless or Prevost-Winstein conditions with controlled stoichiometry (e.g., osmium tetroxide or iodine monochloride in aqueous media). Ensure inert atmospheres to prevent side reactions, and monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, employ column chromatography for purification, using silica gel and a polar solvent system (e.g., ethyl acetate/hexane) .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Conflicting NMR or IR data may arise from conformational isomerism or solvent effects. For this compound:
- Perform variable-temperature NMR to distinguish between rotamers (e.g., vicinal diol conformers).
- Compare experimental data with density functional theory (DFT)-predicted spectra (B3LYP/6-31G* level) for validation.
- Use 2D-NMR techniques (COSY, HSQC) to assign proton and carbon signals unambiguously .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Liquid-liquid extraction : Separate diols from non-polar byproducts using water/dichloromethane.
- Distillation : Fractional distillation under reduced pressure (e.g., 10–20 mmHg) to exploit boiling point differences.
- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do computational models predict the hydrogen-bonding dynamics of this compound in solvent systems?
DFT studies (e.g., B3LYP-D3/def2-TZVP) reveal that vicinal diols form intramolecular hydrogen bonds, stabilizing specific conformers. For this compound:
- Simulate solvent effects (water, DMSO) using the polarizable continuum model (PCM).
- Compare with experimental IR stretching frequencies (OH groups: 3200–3600 cm⁻¹) to validate hydrogen-bond strength.
- Note: Generalized gradient approximation (GGA) functionals (e.g., BP86) may overestimate conformer stability .
Q. What in vivo toxicity models are suitable for assessing this compound’s nephrotoxicity?
Adapt ethane-1,2-diol urolithiasis models:
- Administer this compound (1–2% w/v) in drinking water to rodents for 28 days.
- Monitor urinary oxalate levels via ion chromatography and kidney histopathology for calcium oxalate (CaOx) crystal deposition.
- Validate metabolic pathways using LC-MS to detect diol-derived metabolites (e.g., ketones or carboxylic acids) .
Q. How can researchers address contradictions in genotoxicity data for diol derivatives?
For this compound:
- Conduct Ames tests (TA98/TA100 strains ± metabolic activation) to assess mutagenicity.
- Perform micronucleus assays in bone marrow cells (OECD 474) to evaluate chromosomal damage.
- Cross-reference with structural analogs (e.g., benzene-1,2-diol classified as "Muta 2" by ECHA) to infer risk thresholds. If conflicting data arise, apply the Threshold of Toxicological Concern (TTC) for DNA-reactive compounds (0.15 µg/day) .
Methodological Considerations
Q. Designing kinetic studies for this compound oxidation
- Use stopped-flow spectrophotometry to monitor Cr(VI)-mediated oxidation (analogous to ethane-1,2-diol).
- Optimize reaction conditions: [diol] > [oxidant], pH 2–3 (sulfuric acid), and micellar catalysis (e.g., CTAB) to enhance reaction rates.
- Derive rate constants via pseudo-first-order kinetics and validate with Arrhenius plots .
Q. Validating industrial-scale synthesis protocols
- Pilot-scale tests: Use high-pressure batch reactors (10–50 L) with temperature control (±2°C).
- Implement inline FTIR or Raman spectroscopy for real-time monitoring.
- Conduct life-cycle assessment (LCA) to compare energy efficiency of batch vs. continuous processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
